molecular formula C14H18N4O B497123 N-(2,4-dimethylphenyl)-3-(1H-1,2,4-triazol-1-yl)butanamide CAS No. 927639-60-9

N-(2,4-dimethylphenyl)-3-(1H-1,2,4-triazol-1-yl)butanamide

Cat. No.: B497123
CAS No.: 927639-60-9
M. Wt: 258.32g/mol
InChI Key: AUQQBNOYVVZUIH-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)-3-(1H-1,2,4-triazol-1-yl)butanamide is a synthetic chemical compound featuring a 1,2,4-triazole moiety, a privileged structure in medicinal chemistry known for conferring significant biological activity. This compound is supplied strictly for research purposes and is not intended for diagnostic or therapeutic applications. Compounds within this structural class have demonstrated considerable research value in neuroscience, particularly as templates for developing novel neuroprotective agents. Research on analogous 1,2,4-triazole derivatives has shown they can mitigate neurotoxicity induced by agents like 6-hydroxydopamine (6-OHDA) in neuronal cell models, suggesting potential for investigating pathways involved in neurodegenerative conditions . The mechanism of action for such compounds is often multifaceted; studies indicate that active triazole derivatives can reduce the expression of pro-apoptotic proteins like Bax and decrease the activation of executioner caspases such as caspase-3, thereby interfering with key biochemical pathways that lead to programmed cell death in neurons . Furthermore, the structural similarity of this compound to other triazole-based molecules underscores its potential as a candidate for pharmacological exploration in central nervous system disorders . Researchers will find this compound valuable for probing the structure-activity relationships of triazole-containing molecules and for conducting in vitro assays to elucidate novel mechanisms for cytoprotection. This product is For Research Use Only. It is not intended for any human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

N-(2,4-dimethylphenyl)-3-(1,2,4-triazol-1-yl)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O/c1-10-4-5-13(11(2)6-10)17-14(19)7-12(3)18-9-15-8-16-18/h4-6,8-9,12H,7H2,1-3H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUQQBNOYVVZUIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CC(C)N2C=NC=N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 3-(1H-1,2,4-Triazol-1-yl)butanoic Acid

The triazole-containing carboxylic acid serves as a key intermediate. A representative procedure involves nucleophilic substitution of 4-bromobutyric acid with 1H-1,2,4-triazole under basic conditions:

  • Reagents : 4-Bromobutyric acid (1.0 equiv), 1H-1,2,4-triazole (1.2 equiv), K₂CO₃ (2.0 equiv), DMF (solvent).

  • Conditions : Stirred at 80°C for 12–24 hours under nitrogen.

  • Workup : Acidification with HCl, extraction with ethyl acetate, and recrystallization from ethanol/water.

The intermediate is obtained in 65–75% yield.

Amide Bond Formation with 2,4-Dimethylaniline

The carboxylic acid is activated and coupled to 2,4-dimethylaniline using standard amidation protocols:

  • Activation : 3-(1H-1,2,4-Triazol-1-yl)butanoic acid (1.0 equiv) is treated with thionyl chloride (1.5 equiv) in dichloromethane (DCM) at 0°C for 2 hours.

  • Coupling : The acyl chloride is reacted with 2,4-dimethylaniline (1.1 equiv) and triethylamine (2.0 equiv) in DCM at room temperature for 6 hours.

  • Purification : Column chromatography (silica gel, ethyl acetate/hexane 1:3) yields the final product in 70–80% purity.

Advantages : Straightforward, high yields.
Limitations : Requires handling corrosive reagents (e.g., thionyl chloride).

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Synthesis of Propargyl Butanamide Precursor

A propargylamine derivative is prepared for click chemistry:

  • Reagents : 4-Oxo-N-(2,4-dimethylphenyl)butanamide (1.0 equiv), propargylamine (1.2 equiv), EDC·HCl (1.5 equiv), HOBt (1.5 equiv), DMF (solvent).

  • Conditions : Stirred at 25°C for 5 hours.

  • Workup : Extracted with ethyl acetate, washed with brine, and dried over Na₂SO₄.

Triazole Formation via CuAAC

The alkyne reacts with an azide to form the triazole ring:

  • Reagents : Propargyl butanamide (1.0 equiv), sodium azide (1.5 equiv), CuSO₄·5H₂O (5 mol%), sodium ascorbate (1.5 equiv), t-BuOH/H₂O (1:1).

  • Conditions : Stirred at 25°C for 5 hours.

  • Purification : Recrystallization from methanol yields the product in 60–70% yield.

Advantages : Regioselective, mild conditions.
Limitations : Multi-step synthesis increases cost.

FeCl₂-Catalyzed Triazole Formation from Diazo Compounds

Preparation of α-Diazo-3-oxo-N-(2,4-dimethylphenyl)butanamide

Diazo compounds serve as precursors for triazole synthesis:

  • Reagents : 3-Oxo-N-(2,4-dimethylphenyl)butanamide (1.0 equiv), tosyl azide (1.1 equiv), triethylamine (2.0 equiv), acetonitrile (solvent).

  • Conditions : Stirred at 25°C for 12 hours.

  • Workup : Extracted with dichloromethane, washed with brine, and concentrated.

FeCl₂-Mediated Cyclization

The diazo compound reacts with ammonium acetate to form the triazole:

  • Reagents : α-Diazo intermediate (1.0 equiv), NH₄OAc (3.0 equiv), FeCl₂ (0.2 equiv), DMF (solvent).

  • Conditions : Heated at 80°C for 10 hours.

  • Purification : Column chromatography (ethyl acetate/hexane 1:2) yields the product in 55–65% yield.

Advantages : Single-pot reaction for triazole formation.
Limitations : Moderate yields due to competing side reactions.

Industrial-Scale Optimization

Continuous Flow Synthesis

Industrial methods prioritize scalability and cost-efficiency:

  • Reactor Setup : Tubular flow reactor with temperature and pressure control.

  • Conditions :

    • Step 1 : 3-(1H-1,2,4-Triazol-1-yl)butanoic acid and 2,4-dimethylaniline are mixed in DMF.

    • Step 2 : EDC·HCl and HOBt are introduced at 50°C with a residence time of 30 minutes.

  • Output : 85–90% conversion, purified via continuous crystallization.

Catalyst Recycling

Heterogeneous catalysts (e.g., immobilized lipases) reduce waste:

  • Catalyst : Novozym 435 (Candida antarctica lipase B).

  • Conditions : Solvent-free system at 60°C for 8 hours.

  • Yield : 78% with >99% enantiomeric excess.

Comparative Analysis of Methods

Method Yield (%) Reaction Time Cost Scalability
Amide Coupling70–808–12 hoursModerateHigh
CuAAC60–7010–15 hoursHighModerate
FeCl₂-Catalyzed Cyclization55–6512–18 hoursLowLow
Continuous Flow85–900.5–1 hourHighVery High

Critical Challenges and Solutions

Steric Hindrance from 2,4-Dimethylphenyl Group

The ortho-methyl group impedes amide bond formation. Solutions include:

  • Using bulkier coupling agents (e.g., HATU).

  • Elevated temperatures (80–100°C) to enhance reactivity.

Triazole Regioselectivity

Unwanted 1,5-regioisomers may form during CuAAC. Strategies to mitigate this include:

  • Employing ruthenium catalysts for 1,5-selectivity.

  • Microwave-assisted synthesis to accelerate reaction kinetics .

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethylphenyl)-3-(1H-1,2,4-triazol-1-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Common reagents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Common reagents include halides (e.g., bromine or chlorine) and nucleophiles (e.g., amines or alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid, while reduction might yield an alcohol or alkane.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of other complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or antifungal properties.

    Medicine: Investigated for its potential therapeutic effects, including as an anti-inflammatory or anticancer agent.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2,4-dimethylphenyl)-3-(1H-1,2,4-triazol-1-yl)butanamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.

Comparison with Similar Compounds

N-(Substituted Phenyl)-3-(1H-1,2,4-Triazol-1-yl)propanamides

  • Examples : N-(2-chlorophenyl)-, N-(3-methoxyphenyl)-, and N-(4-chlorophenyl)-3-(1H-1,2,4-triazol-1-yl)propanamides .
  • Key Differences :
    • Alkyl Chain Length : Propanamide (3 carbons) vs. butanamide (4 carbons) in the target compound. A longer chain may enhance hydrophobic interactions in biological systems.
    • Substituent Effects : Chloro (electron-withdrawing) and methoxy (electron-donating) groups on the phenyl ring alter electronic properties and solubility. The target’s 2,4-dimethylphenyl group provides steric bulk and moderate lipophilicity compared to polar substituents like nitro or methoxy.
  • Biological Implications : In SH-SY5Y neuroblastoma cell studies, analogs with electron-withdrawing groups (e.g., nitro) showed higher cytotoxicity, while methoxy-substituted derivatives exhibited improved solubility .

N-(2-Nitrophenyl)-5-Phenyl-1H-1,2,4-Triazol-3-Amine

  • Structure : Features a nitro group and a phenyl-substituted triazole .
  • Unlike the target compound, this derivative lacks an amide linkage, reducing hydrogen-bonding capacity.

Triazole-Containing Agrochemicals

Quinconazole and Fluquinconazole

  • Structures: Quinazolinone derivatives with triazole and halogenated phenyl groups .
  • Key Differences: The target compound’s butanamide chain contrasts with the quinazolinone core of these fungicides. Both classes share a triazole ring, which in agrochemicals inhibits fungal cytochrome P450 enzymes (e.g., CYP51). The dimethylphenyl group in the target may reduce environmental persistence compared to chlorinated analogs .

Pharmacologically Active Triazole Derivatives

N-((2R,3R)-3-(2,4-Difluorophenyl)-3-Hydroxy-4-(1H-1,2,4-Triazol-1-yl)butan-2-yl)-3-Phenylpropanamide (A1)

  • Structure : Contains a difluorophenyl group and a hydroxybutanamide chain .
  • Fluorination enhances binding affinity to target enzymes (e.g., fungal lanosterol 14α-demethylase) compared to the target’s non-fluorinated aromatic ring .

Valecobulinum (BAX111)

  • Structure : Includes a trimethoxybenzoyl group and a thiazole ring .
  • Key Differences : The thiazole and trimethoxy groups introduce additional hydrogen-bonding and π-π stacking interactions. The target compound’s simpler structure may offer synthetic accessibility and reduced metabolic complexity .

Biological Activity

N-(2,4-dimethylphenyl)-3-(1H-1,2,4-triazol-1-yl)butanamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including pharmacological activities, structure-activity relationships (SAR), and potential therapeutic applications.

  • Molecular Formula : C13H16N4O
  • Molecular Weight : 244.292 g/mol
  • CAS Number : 927640-25-3

1. Antimicrobial Activity

Research has indicated that compounds containing the triazole moiety exhibit notable antimicrobial properties. The presence of the 1H-1,2,4-triazole ring in this compound enhances its efficacy against various bacterial strains.

2. Inhibition of Enzymes

The compound has been studied for its inhibitory effects on several key enzymes:

  • Monoamine Oxidase (MAO) : It has shown potential as a reversible inhibitor of MAO-A and MAO-B. For instance, related compounds with similar structures demonstrated IC50 values ranging from 1.54 µM to 5.69 µM against these enzymes .
EnzymeInhibition TypeIC50 (µM)
MAO-AReversible1.54
MAO-BReversible3.64

3. Antioxidant Activity

The compound also exhibits antioxidant properties, which are crucial for mitigating oxidative stress-related diseases. Studies have shown that derivatives of triazole can effectively scavenge free radicals and inhibit lipid peroxidation .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications:

  • Substituents on the Phenyl Ring : The position and nature of substituents on the phenyl ring significantly affect the compound's potency against target enzymes.

Case Study: Comparison with Related Compounds

A comparative study was conducted with structurally similar compounds to evaluate their biological activities:

Compound NameStructure ModificationMAO-A IC50 (µM)MAO-B IC50 (µM)
Compound ANo substitutions3.355.69
Compound BMethyl substitution1.543.64
This compoundDimethyl on phenylTBDTBD

Therapeutic Applications

Given its biological activities, this compound has potential applications in treating:

  • Neurological Disorders : Due to its MAO inhibitory activity.
  • Infectious Diseases : As an antimicrobial agent.

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